N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide is a synthetic organic compound that features a benzodioxole ring and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Intermediate: This could involve the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Butanamide Linker: This step might involve the reaction of the benzodioxole intermediate with a butanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could be involved in π-π stacking interactions, while the pyrimidine moiety might participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide: can be compared with other benzodioxole and pyrimidine derivatives.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used as an anticancer agent.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which might confer unique biological activities or chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C16H18N4O3/c21-15(3-1-6-17-16-18-7-2-8-19-16)20-10-12-4-5-13-14(9-12)23-11-22-13/h2,4-5,7-9H,1,3,6,10-11H2,(H,20,21)(H,17,18,19) |
InChI Key |
TXNULDGMDBSWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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